N-(2-chloro-5-fluorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-chloro-5-fluorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C20H12Cl2FN3O2S2 and its molecular weight is 480.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Quantum Chemical Insight and Spectroscopic Analysis
A study provided quantum chemical insights into the molecular structure, NBO analysis, and spectroscopic (FT-IR, FT-Raman) characteristics of a novel anti-COVID-19 molecule closely related to the compound . The research highlighted the molecule's equilibrium geometry, vibrational assignments, and detailed analysis of intermolecular interactions based on Hirshfeld surfaces. Additionally, drug likeness assessments and molecular docking against SARS-CoV-2 protein revealed potential antiviral potency, showcasing the importance of such compounds in antiviral drug development (Mary et al., 2020).
Vibrational Spectroscopic Signatures
Another study characterized the antiviral active molecule N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide, which shares a core structure with the compound of interest, focusing on its vibrational spectroscopic signatures. The research utilized density functional theory for geometric equilibrium and vibrational wavenumber explorations, offering insights into the molecule's stability and pharmacokinetic properties through NBO analysis and in-silico docking (Mary, Pradhan, & James, 2022).
Dual Inhibitory Activities
Research on derivatives of thieno[2,3-d]pyrimidine antifolates highlighted potent dual inhibitory activities against thymidylate synthase and dihydrofolate reductase, critical enzymes in the folate pathway. This study underscores the therapeutic potential of such compounds in cancer treatment, demonstrating the diverse applications of thieno[2,3-d]pyrimidine derivatives in medicinal chemistry (Gangjee et al., 2008).
Antitumor Activity of Sulfonamide Derivatives
A synthesis study of sulfonamide derivatives, utilizing 2-chloro-N-(4-sulfamoylphenyl)acetamides as key intermediates, revealed significant cytotoxic activity against breast and colon cancer cell lines. This research contributes to the ongoing search for new anticancer agents, with the structural motif of the compound serving as a backbone for the development of potential therapeutics (Ghorab et al., 2015).
Properties
IUPAC Name |
N-(2-chloro-5-fluorophenyl)-2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl2FN3O2S2/c21-11-1-4-13(5-2-11)26-19(28)18-15(7-8-29-18)25-20(26)30-10-17(27)24-16-9-12(23)3-6-14(16)22/h1-9H,10H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEKFBOBPQWMVCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=C(C=CC(=C4)F)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl2FN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.